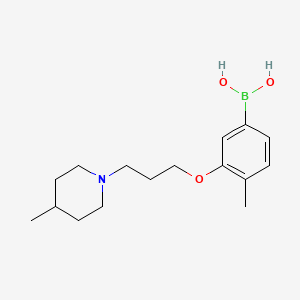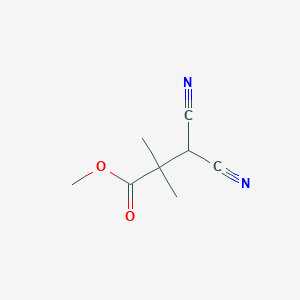
(4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate
Overview
Description
“(4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, including “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives, including “this compound”, contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and the desired target compound . For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Pesticide Synthesis
2,3-Dichloro-5-trifluoromethyl pyridine, a related pyridine derivative, plays a crucial role in the synthesis of pesticides. This compound is valued for its effectiveness in creating various pesticide formulations, highlighting the importance of such chemicals in agricultural advancements. The review by Lu Xin-xin (2006) outlines the synthesis processes and evaluates their efficacy, emphasizing the compound's contribution to modern agrochemicals (Lu Xin-xin, 2006).
Organic Synthesis and Catalysis
A study by R. Crettaz, J. Waser, and Y. Bessard (2001) demonstrates the compound's utility in organic synthesis, particularly in palladium-catalyzed alkoxycarbonylation reactions. The research showcases the scalability of processes involving 2,3-dichloro-5-(trifluoromethyl)pyridine, producing valuable carboxylates used in further chemical transformations (R. Crettaz et al., 2001).
Material Science and Dye Synthesis
In material science and dye synthesis, the compound's derivatives have been explored for their potential applications. Isaac Oluwatobi Abolude et al. (2021) synthesized disperse dyes derived from thiophene complexed with metals like Cu, Co, and Zn, demonstrating the compound's versatility in creating materials with specific optical properties for use on polyester and nylon fabrics (Isaac Oluwatobi Abolude et al., 2021).
Advanced Organic Synthesis Techniques
Advanced organic synthesis techniques also benefit from the use of this chemical. The work by W. Wang et al. (2012) on the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives via a one-pot three-component reaction highlights the compound's role in facilitating efficient and novel synthetic routes for creating complex molecules with potential applications in medicinal chemistry and beyond (W. Wang et al., 2012).
Mechanism of Action
Target of Action
It is reported that trifluoromethylpyridine derivatives, which this compound is a part of, are used in the protection of crops from pests . This suggests that the compound may target certain enzymes or proteins in pests that are crucial for their survival.
Mode of Action
It is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to the death of the pests.
Pharmacokinetics
Trifluoromethylpyridines are known for their stability and resistance to metabolic degradation, which can lead to increased bioavailability .
Future Directions
Biochemical Analysis
Biochemical Properties
(4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to the inhibition of their activity. This interaction is primarily due to the compound’s ability to bind to the active site of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine. Additionally, this compound interacts with proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This binding interaction is facilitated by the compound’s unique structural features, which allow it to fit precisely into the enzyme’s active site. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions result in the modulation of various biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity. Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its effectiveness. Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, altering its impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced enzyme inhibition and improved cellular responses. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels. These findings highlight the importance of determining the optimal dosage for achieving desired biological effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites. These metabolic pathways are crucial for the compound’s elimination from the body and its overall biological activity. Additionally, this compound can influence metabolic flux and metabolite levels, impacting cellular energy production and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a vital role in facilitating its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for specific transporters. These properties determine its accumulation in target tissues and its overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can interact with nuclear receptors, modulating gene expression and cellular responses. These subcellular interactions are essential for the compound’s overall biological activity .
Properties
IUPAC Name |
(4-chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3F3NO2/c15-8-3-1-7(2-4-8)6-23-13(22)10-9(14(18,19)20)5-21-12(17)11(10)16/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTHHLAXCCUQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=C(C(=NC=C2C(F)(F)F)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121790 | |
| Record name | 4-Pyridinecarboxylic acid, 2,3-dichloro-5-(trifluoromethyl)-, (4-chlorophenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1656294-84-6 | |
| Record name | 4-Pyridinecarboxylic acid, 2,3-dichloro-5-(trifluoromethyl)-, (4-chlorophenyl)methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1656294-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2,3-dichloro-5-(trifluoromethyl)-, (4-chlorophenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 5-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458503.png)










![[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1458524.png)
